molecular formula C7H6IN3 B3218504 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1190309-87-5

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B3218504
CAS No.: 1190309-87-5
M. Wt: 259.05 g/mol
InChI Key: PCWAEJNYZMRVSH-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190311-37-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 6 IN 3 and a molecular weight of 259.05 g/mol, this compound is supplied with a purity not less than 98% . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core structure is a privileged scaffold in the design of kinase inhibitors . The iodine substituent at the 3-position makes it a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of structure-activity relationships. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been investigated for the treatment of various disorders, including those mediated by kinases, and have shown potential in addressing neurodegenerative diseases, cancer, and cardiovascular conditions . This product is intended for use as a Research Use Only chemical for laboratory research and experimental purposes. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should consult the Safety Data Sheet (SDS) and handle this material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWAEJNYZMRVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 1h Pyrrolo 2,3 B Pyridin 5 Amine and Its Derivatives

Direct Iodination Strategies

Direct iodination of the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) nucleus is a common and efficient method for introducing an iodine atom at the C3 position.

Regioselective Iodination at the 3-Position of the Pyrrole (B145914) Ring

The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the most reactive site for such substitutions. mdpi.com This inherent reactivity allows for highly regioselective iodination.

A widely employed method involves the reaction of 7-azaindole with an iodinating agent in the presence of a base. nih.gov For instance, the treatment of commercially available 7-azaindole with N-iodosuccinimide (NIS) and potassium hydroxide (B78521) (KOH) in dichloromethane (B109758) (DCM) furnishes the C3-iodinated product in high yield. nih.gov Another approach utilizes iodine monochloride (ICl) in dichloromethane at low temperatures to achieve the same transformation. chemicalbook.com

The regioselectivity of electrophilic aromatic substitution at C3 can be rationalized by examining the electronic properties of the 7-azaindole ring. Computational studies, including calculations of HOMO coefficients and carbon atomic charges, confirm that the C3 position has the highest electron density, making it the preferred site for attack by an electrophile like iodine. mdpi.com

Recent advancements have also demonstrated iodine-catalyzed methods for the regioselective C3-functionalization of NH-free 7-azaindoles. acs.org For example, a system of I₂ in DMSO can catalyze the C3-sulfenylation, -selenylation, -thiocyanation, and -selenocyanation, where DMSO acts as an internal oxidant to regenerate the molecular iodine. acs.org

Influence of N-Protecting Groups on Iodination Selectivity

The presence of a protecting group on the nitrogen atom of the pyrrole ring can significantly influence the outcome of iodination and other functionalization reactions. nih.gov While direct iodination of the NH-free 7-azaindole at the C3 position is highly efficient, N-protection can be employed to modulate reactivity or to direct substitution to other positions, although this is less common for C3-iodination. nih.govnih.gov

In some cases, N-arylation of the 7-azaindole core has been shown to maintain the preference for C3 iodination. mdpi.com For example, 1-arylated 7-azaindoles, when subjected to direct iodination conditions, consistently yield the 3-iodinated derivatives as the primary products. mdpi.com The nature of the aryl substituent can influence the reaction rate but generally does not alter the regioselectivity. mdpi.com

Conversely, certain N-protecting groups can alter the electronic distribution of the ring system to such an extent that deprotometalation strategies become viable, allowing for functionalization at other positions, such as C2. nih.gov For instance, protecting groups like phenylsulfonyl or tri(isopropyl)silyl can direct lithiation to the C2 position. nih.gov However, for the specific synthesis of 3-iodo derivatives, direct iodination of either the N-unprotected or N-aryl-protected 7-azaindole remains the most straightforward approach. mdpi.comnih.gov The choice of whether to use a protecting group often depends on the subsequent reaction steps planned for the synthesis of the final target molecule. nih.gov

Cyclization-Based Syntheses of the Pyrrolo[2,3-b]pyridine Core

In addition to direct functionalization, the 3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold can be constructed through cyclization reactions that form the bicyclic core. These methods are particularly useful when substituted precursors are readily available.

Modifications of Madelung and Fischer Indole (B1671886) Syntheses for Azaindoles

Classical indole syntheses, such as the Madelung and Fischer methods, have been adapted for the preparation of azaindoles, including the 1H-pyrrolo[2,3-b]pyridine system. rsc.org

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org For azaindoles, this translates to the cyclization of an appropriately substituted acylaminopicoline. chempedia.info For example, heating 3-acetamido-4-picoline with a strong base like sodium ethoxide can yield 7-azaindole derivatives. chempedia.info While this method is robust, it often requires harsh reaction conditions. wikipedia.org

The Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, can also be applied to pyridylhydrazines to form azaindoles. nih.gov However, the success of the Fischer synthesis for azaindoles can be highly dependent on the substitution pattern of the starting materials, with electron-donating groups on the pyridylhydrazine often leading to better outcomes for the formation of 4- and 6-azaindoles. nih.gov While less common for the direct synthesis of 3-iodo-7-azaindoles, these methods provide a foundational strategy for constructing the core ring system which can be subsequently iodinated.

Palladium-Catalyzed Annulation and Cyclization Approaches

Modern synthetic methods heavily rely on palladium-catalyzed reactions to construct the 7-azaindole core with high efficiency and control. acs.org These approaches often involve the coupling of a substituted pyridine (B92270) with a suitable partner, followed by an intramolecular cyclization.

One effective strategy involves a Sonogashira coupling of a 2-amino-3-iodopyridine (B10696) with a terminal alkyne. The resulting 2-amino-3-(alkynyl)pyridine intermediate can then undergo an intramolecular C-N bond formation to yield the 2-substituted 7-azaindole. organic-chemistry.org This cyclization can be promoted by a base, with the efficiency sometimes enhanced by additives like 18-crown-6. organic-chemistry.org

Another powerful palladium-catalyzed method is the Larock indole synthesis, which has been adapted for azaindoles. This reaction can involve the coupling of an o-haloaniline derivative with an alkyne. For the azaindole system, this could be the reaction of a 2-amino-3-halopyridine with a disubstituted alkyne. baranlab.org

Palladium-catalyzed C-H activation and annulation is another emerging strategy. For instance, the Rh(III)-catalyzed coupling of 2-aminopyridines with internal alkynes provides a direct route to substituted 7-azaindoles. nih.gov These methods offer atom economy and can often be performed under milder conditions than classical cyclization reactions.

Multi-component Reactions (e.g., Groebke–Blackburn–Bienaymé MCR) in Core Construction

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex heterocyclic scaffolds in a single step from simple starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of imidazo[1,2-a]pyridines and related heterocycles. beilstein-journals.orgbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. organic-chemistry.org

While the GBB reaction typically yields imidazo[1,2-a]pyridines, modifications and alternative MCRs can be envisioned to construct the pyrrolo[2,3-b]pyridine core. The principles of MCRs, which involve the sequential formation of multiple bonds in a one-pot process, are highly attractive for building the 7-azaindole skeleton. By carefully selecting the starting components, it is possible to generate precursors that can undergo subsequent cyclization to the desired azaindole. For example, a reaction that assembles a substituted aminopyridine with the necessary side chain for a subsequent intramolecular cyclization to form the pyrrole ring would fall under this strategic approach.

Functionalization Techniques for the Introduction of the Amine Moiety

The introduction of an amine group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a pivotal step in the synthesis of the target compound and its derivatives. Chemists have developed several reliable methods to achieve this transformation, which can be broadly categorized into direct installation strategies and reduction-based approaches from suitable precursors.

Strategies for 5-Amino Group Installation

The installation of the 5-amino group often begins with a pre-functionalized pyridine ring, which is then used to construct the fused pyrrole ring. A prominent strategy involves starting with commercially available substituted nitropyridines. For instance, a workable synthesis of 5-amino-7-azaindole (B19720) has been described starting from 2-amino-5-nitropyridine. researchgate.net This approach circumvents issues found in other methods by building the azaindole skeleton with the nitrogen-containing functionality already in place at the desired position. acs.org

Another classic, albeit more complex, route involves the functionalization of the 7-azaindole core itself. This can be achieved by first reducing the 7-azaindole to 7-azaindoline. acs.org The resulting 7-azaindoline behaves like a substituted 2-aminopyridine (B139424) and can undergo nitration at the 5-position of the pyridine ring. researchgate.netacs.org This multi-step process includes:

Nitration of 7-azaindoline using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 5-nitro-7-azaindoline. acs.org

Dehydrogenation or aromatization of the 5-nitro-7-azaindoline to form 5-nitro-7-azaindole. acs.org

Subsequent reduction of the nitro group to afford the final 5-amino-7-azaindole. researchgate.netacs.org

While effective, the isolation and purification of intermediates in this sequence can be problematic, leading researchers to favor syntheses that build the ring from already-substituted pyridines. acs.org

Table 1: Overview of 5-Amino Group Installation Strategies

Starting Material Key Transformation(s) Precursor to Amine Reference(s)
2-Amino-5-nitropyridine Iodination, Sonogashira coupling, Intramolecular cyclization Nitro group acs.org

Reduction-Based Approaches for Amine Generation from Precursors

The most common and reliable method for generating the 5-amino functionality on the 7-azaindole scaffold is the reduction of a 5-nitro precursor. researchgate.net The synthesis of 5-nitro-7-azaindole is a critical prerequisite, and scalable processes for its production have been developed. researchgate.netacs.org Once 5-nitro-7-azaindole is obtained, its reduction to 5-amino-7-azaindole can be accomplished using various established chemical methods.

Catalytic hydrogenation is a frequently employed technique. However, conditions must be carefully controlled, as overreduction of the 7-azaindole ring system can occur, particularly in acidic media with catalysts like platinum oxide. google.com A different approach involves the use of metals in acidic media. For example, the reduction of a nitro group on an azaindole derivative has been successfully achieved using zinc powder in acetic acid. mdpi.com This method offers an alternative to catalytic hydrogenation and can be effective for substrates sensitive to hydrogenolysis.

Table 2: Selected Reduction Methods for 5-Nitro-7-Azaindole Precursors

Precursor Reducing Agent / Catalyst Solvent / Conditions Product Reference(s)
5-Nitro-7-azaindoline Catalytic Hydrogenation Dowtherm 5-Nitro-7-azaindole (via dehydrogenation), then reduced to 5-amino-7-azaindole acs.org
4-(2-Fluoro-4-nitrophenoxy)-7-azaindole derivative Zinc Acetic Acid 4-(4-Amino-2-fluorophenoxy)-7-azaindole derivative mdpi.com

Advanced Synthetic Strategies for Complex 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives

The creation of complex derivatives of the title compound relies on advanced strategies that allow for the controlled and varied introduction of different chemical moieties. These methods include divergent synthesis from a common, highly functionalized intermediate and techniques that ensure high levels of chemo- and regioselectivity.

Divergent Synthesis from Common Building Blocks

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a single, common intermediate. nih.gov In the context of this compound derivatives, a halogenated 7-azaindole core serves as an ideal starting point for diversification. mdpi.com For example, a 5-bromo-3-iodo-7-azaindole scaffold is a versatile building block. The two different halogen atoms (iodine and bromine) at the C3 and C5 positions, respectively, can be selectively functionalized through various cross-coupling reactions.

The iodine at position 3 is typically more reactive in palladium-catalyzed reactions than the bromine at position 5, allowing for sequential functionalization. For instance, a Suzuki cross-coupling reaction can be performed first at the C3 position, followed by a different coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the C5 position. This approach allows for the synthesis of a wide array of di-substituted 7-azaindoles from one central precursor. researchgate.netmdpi.com

Table 3: Example of a Divergent Approach from a Halogenated 7-Azaindole

Common Building Block Reaction Type Reagent/Catalyst Product Feature Reference(s)
5-Bromo-7-azaindole Iodination (NIS) N-Iodosuccinimide 5-Bromo-3-iodo-7-azaindole mdpi.com
5-Bromo-3-iodo-7-azaindole Suzuki Coupling Arylboronic acid, Pd catalyst Di-arylated 7-azaindole mdpi.com

Chemo- and Regioselective Synthesis Control

Achieving chemo- and regioselectivity is paramount when synthesizing complex molecules with multiple reactive sites like this compound. rsc.org Regioselectivity—the control over which position on a molecule reacts—is a significant challenge in the functionalization of the 7-azaindole core.

The direct iodination of the 7-azaindole ring provides a key example of regiocontrol. The reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with iodine monochloride proceeds selectively at the C3 position of the pyrrole ring, yielding 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. chemicalbook.com This selectivity is inherent to the electronic properties of the azaindole system.

Furthermore, protecting groups are essential tools for directing reactivity. In one synthetic sequence, the bulky triisopropylsilyl (TIPS) group was used to protect the indole nitrogen. mdpi.com This protection scheme sterically hindered the C2 position, allowing for a subsequent ortho-lithiation and iodination to occur selectively at the C5 position, yielding a 5-iodo-4-chloro-7-azaindole derivative after deprotection. mdpi.com Similarly, selective palladium-catalyzed reactions have been demonstrated where an iodine atom at one position is displaced in favor of a bromine atom at another, despite steric hindrance, showcasing high levels of chemo- and regioselectivity. mdpi.com

Chemical Reactivity and Transformations of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 5 Amine

Electrophilic Aromatic Substitution Reactions of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine ring system is electron-rich and generally susceptible to electrophilic aromatic substitution. The pyrrole (B145914) moiety is more activated towards electrophiles than the pyridine (B92270) ring. For the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic attack typically occurs at the 3-position. However, in 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine, the 3-position is already substituted. The presence of the activating amino group at the 5-position and the deactivating (by induction) but ortho-, para-directing iodo group at the 3-position will influence the regioselectivity of further electrophilic substitutions.

Nitration and Bromination Studies

Specific studies on the nitration and bromination of this compound are not extensively detailed in the available literature. However, the general reactivity of the 7-azaindole (B17877) scaffold provides insights into potential outcomes. Nitration of 1H-pyrrolo[2,3-b]pyridines typically occurs at the 3-position. For derivatives already substituted at this position, the electrophile may be directed to other positions on the pyrrole or pyridine ring, influenced by the existing substituents.

Bromination of the 1H-pyrrolo[2,3-b]pyridine core is also a common electrophilic substitution reaction. While specific conditions for the bromination of this compound are not specified, related 7-azaindole derivatives undergo bromination, often at the 3-position if vacant. In this case, with the 3-position occupied, bromination could potentially occur at the 2-position of the pyrrole ring or on the pyridine ring, with the regioselectivity being dependent on the reaction conditions and the directing effects of the amino and iodo groups.

Mannich Reactions and Aminomethylation

The Mannich reaction is a valuable method for the aminomethylation of acidic C-H bonds, and the 1H-pyrrolo[2,3-d]pyrimidine system, a related heterocyclic structure, is known to undergo this reaction at the β-position of the pyrrole ring. researchgate.net This suggests that this compound could potentially undergo Mannich reactions, likely at the 2-position, which is the most activated position on the pyrrole ring after the substituted 3-position. This transformation allows for the introduction of aminomethyl groups, which can serve as versatile synthetic handles for further functionalization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The iodine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted 7-azaindole derivatives.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. mdpi.comscbt.com There are reports of successful Suzuki-Miyaura couplings on 2-iodo-4-chloropyrrolopyridine intermediates, demonstrating the feasibility of this reaction on the iodo-substituted 7-azaindole scaffold. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the aryl iodide with an aryl or heteroaryl boronic acid or ester. The conditions can be tuned to achieve high yields and selectivity. nih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions on a related 2-iodo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (Compound 7), which provides insight into the potential conditions applicable to this compound.

EntryArylboronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
1Phenylboronic acidPd₂(dba)₃-K₂CO₃1,4-Dioxane/Water (1:1)1000.54-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine- nih.gov
2(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄-K₂CO₃1,4-Dioxane/Water (1:1)809(4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol- nih.gov

Note: The yields for the specific products were not explicitly stated in the provided source.

Sonogashira Coupling and Other Aryl-Halide Based Transformations

The Sonogashira coupling is another powerful palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of a base. researchgate.netorganic-chemistry.org The Sonogashira reaction on this compound would lead to the formation of 3-alkynyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, which are valuable building blocks in organic synthesis. nih.gov While specific examples for the target molecule are not detailed, the general applicability of the Sonogashira coupling to aryl iodides is well-established. researchgate.netorganic-chemistry.org

The following table illustrates typical conditions for Sonogashira coupling reactions, which could be adapted for this compound.

EntryAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Product TypeRef.
1Terminal AlkynePalladium Complex (e.g., Pd(PPh₃)₄)Copper(I) Iodide (CuI)Amine Base (e.g., Et₃N)Organic Solvent (e.g., THF, DMF)Room Temp. to RefluxAryl-Alkyne researchgate.netorganic-chemistry.org

Other palladium-catalyzed transformations, such as the Heck reaction (coupling with alkenes) and Buchwald-Hartwig amination (coupling with amines), are also plausible at the 3-position of the iodo-substituted 7-azaindole, further expanding the synthetic utility of this versatile intermediate.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The iodine atom at the C3 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds and is extensively used to couple the 7-azaindole core with a wide range of amines and related nitrogen-containing structures. These transformations are pivotal in the synthesis of potent kinase inhibitors, where the newly introduced nitrogenous group often plays a crucial role in binding to the target protein.

In a typical Buchwald-Hartwig reaction involving this substrate, a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), is used in combination with a suitable phosphine ligand, like Xantphos or BINAP. A base, commonly cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. The reaction is typically carried out in an inert solvent like dioxane or toluene (B28343) at elevated temperatures. For instance, the coupling of this compound with various substituted anilines has been documented in the synthesis of novel inhibitors.

Table 1: Examples of Buchwald-Hartwig Amination Reactions

Amine/Amide ReactantCatalyst/LigandBaseSolventTemperature (°C)Product
4-FluoroanilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-110N-(3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)amine
2-Aminopyridine (B139424)Pd(OAc)₂ / BINAPNaOtBuToluene90-100N³-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3,5-diamine
BenzamidePd₂(dba)₃ / XantphosK₃PO₄Dioxane110N-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Oxidation and Reduction Pathways of the Heterocyclic System

Similarly, reduction of the 7-azaindole system can be challenging. Catalytic hydrogenation, for instance, could potentially lead to the reduction of the pyridine ring, the pyrrole ring, or dehalogenation at the C3 position, depending on the catalyst and reaction conditions. The presence of the amino group adds further complexity. Without specific published research on this compound, any discussion on its oxidation and reduction pathways remains speculative and based on the general reactivity of related heterocyclic systems.

Derivatization at Nitrogen Atoms (N1 of pyrrole, N of amine)

The presence of two distinct nitrogen atoms—the pyrrole ring nitrogen (N1) and the exocyclic primary amine at C5—provides ample opportunities for selective derivatization through acylation and alkylation reactions. The relative reactivity of these sites can often be controlled by the choice of reagents and reaction conditions.

Acylation reactions can be directed to either the N1 or the C5-amino group. The C5-amino group, being more nucleophilic than the N1-pyrrole nitrogen, is typically acylated first under standard conditions. This reaction is commonly performed to install various amide functionalities, which are prevalent in pharmacologically active molecules. The reaction of this compound with acyl chlorides or activated carboxylic acids in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) readily affords the corresponding N-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)amide.

Protection of the C5-amino group allows for subsequent acylation at the N1 position. Alternatively, using stronger bases like sodium hydride (NaH) can deprotonate the pyrrole nitrogen, facilitating its acylation.

Table 2: Representative Acylation Reactions

Acylating AgentTarget NitrogenBaseSolventProduct
Acetyl chlorideC5-AmineTEADichloromethane (B109758)N-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)acetamide
Benzoyl chlorideC5-AminePyridineTetrahydrofuranN-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Acryloyl chlorideC5-AmineDIPEADichloromethaneN-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)acrylamide

Alkylation reactions provide another avenue for modifying the scaffold. Similar to acylation, the site of alkylation can be controlled. Direct alkylation of the C5-amino group can be achieved using alkyl halides, although over-alkylation to form tertiary amines is a possibility. Reductive amination, reacting the C5-amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers a more controlled method for introducing mono-alkyl groups.

Alkylation of the pyrrole nitrogen (N1) is typically performed after protecting the more reactive C5-amino group. The deprotonation of the N1-H with a strong base (e.g., NaH) followed by the addition of an alkyl halide leads to the N1-alkylated product. This modification is often used to block a potential hydrogen bond donor site or to introduce groups that can modulate the solubility or electronic properties of the molecule. For instance, the introduction of a 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common strategy to protect the pyrrole nitrogen.

Table 3: Examples of Alkylation Reactions

Alkylating AgentTarget NitrogenBase/ReagentSolventProduct
Methyl iodideC5-AmineK₂CO₃Acetonitrile3-iodo-N⁵-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
SEM-ClN1-PyrroleNaHTetrahydrofuran3-iodo-5-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
AcetaldehydeC5-AmineNaBH(OAc)₃DichloroethaneN⁵-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine

Structure Activity Relationship Sar Studies and Molecular Design of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 5 Amine Analogs

Critical Role of the 3-Iodo Substituent for Molecular Recognition and Activity

The presence of a halogen at the C3 position of the pyrrolo[2,3-b]pyridine core is a critical feature for enhancing biological activity. Halogen groups are known to improve binding affinity and metabolic stability. mdpi.com The iodine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's binding site. This interaction helps to anchor the ligand in the correct orientation for optimal activity.

In the development of inhibitors for targets like NADPH oxidase 2 (NOX2), derivatives featuring a complex substituent at the 3-position, such as 3-(indolin-6-yl), have shown significant promise. nih.gov Molecular modeling of these complex analogs validates their binding at the enzyme's active site, underscoring the importance of the C3 position for molecular recognition and inhibition. nih.gov

Impact of Substitutions on the Pyrrolo[2,3-b]pyridine Core

The C5-amine group serves as a key vector for modification, allowing for the introduction of various side chains that can profoundly impact potency and selectivity. Research into Janus kinase 3 (JAK3) inhibitors demonstrated that introducing a carbamoyl (B1232498) group to the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. jst.go.jp This modification, often in combination with changes at other positions, highlights the C5-amine as a critical handle for tuning the molecule's functional properties. Docking calculations have been used to confirm the effects of these C5-substituents on inhibitory activity. jst.go.jp

The pyridine (B92270) portion of the scaffold offers multiple sites for substitution, with the C4 position being particularly influential. In the pursuit of JAK3 inhibitors, the substitution of a cyclohexylamino group at the C4-position resulted in a substantial boost in activity. jst.go.jp Similarly, in the design of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), modifications at the C4 position of the related pyrrolo[2,3-d]pyrimidine scaffold were a key strategy. mdpi.comnih.gov

Synthetic strategies often focus on selectively introducing amine substituents at the C4 position. For instance, a successful route for creating 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a Buchwald-Hartwig amination at C4 as a key step, demonstrating the chemical tractability and strategic importance of this position. nih.gov

The table below summarizes the impact of key substitutions on the activity of 1H-pyrrolo[2,3-b]pyridine analogs targeting JAK3. jst.go.jp

Base ScaffoldC4-SubstituentC5-SubstituentResulting Effect on JAK3 Inhibition
1H-pyrrolo[2,3-b]pyridineCyclohexylaminoCarbamoylLarge increase in activity
1H-pyrrolo[2,3-b]pyridineUnsubstitutedAmineLower activity

This table illustrates findings where combined substitutions led to a potent and moderately selective JAK3 inhibitor. jst.go.jp

The nitrogen atom at the N1 position of the pyrrole (B145914) ring is another critical point for modification that can significantly influence the biological and physicochemical properties of the compound. During multi-step syntheses, this position is often protected with groups like the trimethylsilylethoxymethyl (SEM) group to prevent unwanted side reactions. nih.govnih.gov

Design Principles for Modulating Target Affinity and Selectivity based on Structural Insights

The development of potent and selective analogs of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine is guided by several key design principles derived from structural and activity data.

Molecular Hybridization and Scaffold Hopping : A common strategy involves merging structural fragments from known, potent inhibitors. For example, fragments of the marketed drug Pexidartinib were combined with a pyrrolo[2,3-d]pyrimidine nucleus to create novel CSF1R inhibitors. mdpi.comnih.gov This approach leverages the established binding modes of existing drugs.

Structure-Based Design : Molecular docking simulations and other computational tools are frequently used to understand how analogs interact with their target proteins. nih.govjst.go.jp These insights allow for the rational design of new derivatives with improved binding affinity. For instance, docking studies of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives helped to confirm and explain the observed substituent effects on JAK3 inhibition. jst.go.jp

Systematic SAR Exploration : A systematic investigation of substitutions around the core scaffold is essential. Researchers synthesize and test series of compounds with varied substituents at key positions (C4, C5, N1) to build a comprehensive understanding of the structure-activity relationships. jst.go.jpnih.gov This process led to the identification of a potent ATP mimetic inhibitor of Cdc7 kinase. nih.gov

Bioisosteric Replacements and Conformational Preferences in Pyrrolo[2,3-b]pyridine Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve a compound's properties while retaining its desired biological activity. encyclopedia.pub This involves substituting one atom or group with another that has similar physical or chemical properties. encyclopedia.pub

The 1H-pyrrolo[2,3-b]pyridine scaffold is itself a bioisostere of purine (B94841) and is often referred to as a 7-deazapurine. mdpi.com This fundamental replacement is the basis for its success as a kinase inhibitor scaffold. Further bioisosteric replacements are common in the optimization of these leads:

Scaffold Hopping : In some cases, the entire core can be replaced. For instance, researchers have interchanged pyrazolopyridine, pyrrolo[2,3-c]pyridine, and pyrrolo[3,2-d]pyrimidine scaffolds to explore new chemical space and gain insights into SAR. nih.gov

Functional Group Isosteres : Specific functional groups can be swapped. For example, the difluoromethyl (–CF2H) group is a well-known bioisosteric replacement for a hydroxyl (–OH) group or an N-oxide. nih.gov Such a change can significantly improve metabolic stability.

Heterocyclic Ring Equivalents : Different five- or six-membered heterocyclic rings can be tested as bioisosteres for parts of the core structure. Thiazoles, triazoles, and imidazoles have been successfully designed as bioisosteres of a 1,5-diarylpyrazole motif found in cannabinoid receptor antagonists. acs.org

Pharmacological Characterization at the Molecular and Cellular Level

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, migration, and development. nih.gov Aberrant activation of the FGFR signaling pathway is a known oncogenic driver in multiple cancers, making it an attractive therapeutic target. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine core is considered a novel and efficient scaffold for developing FGFR inhibitors due to its low molecular mass and high ligand efficiency. nih.gov

Structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant inhibitory activity against FGFR isoforms 1, 2, and 3. Optimization of substitutions on the core scaffold led to the discovery of compounds with nanomolar potency. For instance, a derivative referred to as compound 4h , which features a 3,5-dimethoxyphenyl group at the C3 position and a trifluoromethyl group at the C5 position, showed potent pan-FGFR inhibitory activity. nih.govrsc.org It effectively inhibited FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org The presence of an iodine atom at the 3-position, as in the subject compound, is a feature explored in medicinal chemistry for its potential to form halogen bonds and enhance binding affinity. evitachem.com

Inhibitory Activity of a Lead 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) Against FGFR Isoforms. nih.govrsc.org
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h7925712

The binding of fibroblast growth factors (FGF) to FGFRs triggers receptor dimerization and autophosphorylation, which in turn activates critical downstream oncogenic signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways. nih.govnih.gov These pathways regulate fundamental cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold exert their anticancer effects by blocking the kinase activity of FGFR, thereby preventing the phosphorylation of downstream effector molecules. nih.govscispace.com This leads to the suppression of the RAS-MEK-ERK and PI3K-Akt signaling pathways. nih.govnih.gov Studies have shown that resistance to FGFR inhibitors can be mediated by the reactivation of the MAPK pathway, suggesting that the effectiveness of these inhibitors is tied to their ability to maintain suppression of ERK signaling. scispace.comnih.gov Consequently, the dual blockade of FGFR and MEK has been proposed as a more effective therapeutic strategy to prevent resistance. nih.gov Western blot analyses have confirmed that treatment with selective FGFR inhibitors leads to a reduction in the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway. researchgate.net

By inhibiting FGFR and its downstream signaling, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated the ability to control cancer cell behavior. These compounds have been shown to inhibit cellular proliferation, induce apoptosis (programmed cell death), and reduce the migration and invasion of cancer cells in vitro. nih.govrsc.org For example, compound 4h significantly inhibited the proliferation of the 4T1 breast cancer cell line and curtailed its migratory and invasive capabilities. nih.govrsc.org Another derivative, compound 25 from a series of pyrrolo[2,3-b]pyridine-3-ones, showed potent antiproliferative activity against the Hep3B hepatocellular carcinoma cell line with an IC50 of 0.1397 μM. nih.gov Similarly, FGFR inhibitors have proven highly effective against the proliferation of melanoma cell lines, such as the A375 line. mdpi.com

Other Kinase Inhibition Profiles and Mechanisms

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its application in targeting other kinases beyond the FGFR family. Modifications to the substitution pattern can shift the selectivity profile, leading to potent inhibitors of other kinases implicated in cancer and immune diseases.

The 1H-pyrrolo[2,3-b]pyridine framework is a key feature in a class of inhibitors targeting Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1). koreascience.krkoreascience.kr SGK-1 is a serine/threonine kinase that plays a role in cell proliferation and tumor formation, making it a potential therapeutic target for cancer. koreascience.krkmu.ac.kr Structural modifications of 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine analogs have been explored to optimize SGK-1 inhibition. koreascience.kr The well-known SGK1 inhibitor, GSK650394 , is based on this scaffold and has been shown to be effective in impeding tumor growth in vitro. nih.gov Research into new analogs has led to the development of compounds with enhanced efficacy against colorectal cancer cells, demonstrating the therapeutic potential of this class of inhibitors. nih.gov

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as novel immunomodulators that target Janus Kinase 3 (JAK3). nih.govnih.gov JAK3 is a member of the Janus kinase family that plays a critical role in signaling pathways that regulate inflammatory and immune responses. nih.govnih.gov As such, JAK3 is a key target for treating autoimmune diseases and preventing organ transplant rejection. nih.gov SAR studies have shown that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increases JAK3 inhibitory activity. nih.gov An optimized compound, 31 , exhibited potent JAK3 inhibition and showed a strong immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

There is currently no published research or data available that examines the activity of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2). The interaction of this specific compound with RORC2 has not been described in the scientific literature.

Tubulin Polymerization Inhibition and Disruption of Microtubule Dynamics

No studies have been identified that specifically investigate the effect of this compound on tubulin polymerization or microtubule dynamics. Therefore, there is no scientific evidence to suggest that this compound acts as a tubulin polymerization inhibitor.

Broader Interaction Studies with Cellular Biomolecules

Comprehensive searches have not yielded any specific studies on the broader interactions of this compound with other cellular biomolecules. While general cytotoxic effects have been noted for the related compound 3-iodo-1H-pyrrolo[2,3-b]pyridine against human ovarian carcinoma cells, this information is not specific to the 5-amino substituted version and does not provide detailed interaction data. biosynth.com Research on other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold has indicated activities such as inhibition of HIV-1 integrase and antimicrobial effects, but these findings cannot be extrapolated to this compound. nih.govrsc.org

Table 2: Biological Activity of Related Pyrrolopyridine Derivatives (for contextual purposes only)

Compound DerivativeBiological Target/ActivityFindingsSource
3,6-diaryl 7-azaindolesHIV-1 IntegraseInhibition of strand transfer activity nih.gov
2,5-disubstituted 7-azaindolesCryptococcus neoformansAntifungal activity rsc.org
3-iodo-1H-pyrrolo[2,3-b]pyridineHuman ovarian carcinoma cellsCytotoxicity biosynth.com
This compound Various No data available N/A

This table highlights the activities of related compounds to provide a broader context of the research on the pyrrolopyridine scaffold. The data presented is not for this compound.

Computational Chemistry and Structural Insights

Molecular Docking Studies for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Despite the utility of this method, a review of available scientific literature indicates a lack of specific molecular docking studies performed on 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine. While docking analyses have been conducted on derivatives of related scaffolds such as pyrrolo[2,3-d]pyrimidines and 1H-pyrrolo[3,2-c]pyridines, public data detailing the interaction of this specific compound with any protein target is not available. mdpi.comacs.org Therefore, there are no specific findings on its binding orientation, key interacting amino acid residues, or docking scores to report.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These methods provide detailed information on the flexibility of a compound, its stable conformations, and how it interacts with its environment, such as a solvent or a biological membrane.

Currently, there are no published studies dedicated to the conformational analysis or molecular dynamics simulations of this compound. Research involving MD simulations has been reported for other related heterocyclic structures, like thieno[3,2-b]pyrrole-5-carboxamide derivatives, to understand their binding stability with protein targets. nih.gov However, specific data on the conformational preferences, structural stability, and dynamic behavior of this compound is absent from the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predictive drug design, allowing for the estimation of the activity of new, unsynthesized compounds.

The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activity. Literature searches did not yield any QSAR studies that specifically include this compound as part of the training or test set. While 3D-QSAR studies have been performed on other classes of heterocyclic compounds, such as 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, to elucidate the structural requirements for their biological activity, no such models currently exist for predicting the activity of this compound derivatives. nih.govsemanticscholar.org

WaterMap Analysis and Understanding Solvent Effects on Binding Affinity

WaterMap is a computational method that calculates the locations and thermodynamic properties of water molecules in the binding site of a protein. This analysis helps in understanding the role of water in ligand binding and provides guidance for designing ligands that can displace high-energy water molecules to improve binding affinity.

There is no evidence in the scientific literature of WaterMap analysis being conducted for any protein target in complex with this compound. Consequently, there is no data available regarding the hydration site thermodynamics or the influence of solvent effects on the binding affinity of this specific compound.

Prediction of ADMET-Related Properties relevant to Biological Probes

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of developing biological probes. These predictions help to identify potential liabilities and guide the selection of compounds with more favorable profiles. scielo.br

While various online tools and software packages are available for these predictions, specific, peer-reviewed, and published ADMET data for this compound are not available. General ADMET predictions for classes of heterocyclic compounds have been reported, but not for this exact molecule. nih.govmdpi.com The table below outlines the types of ADMET-related properties typically evaluated for biological probes, though specific values for the target compound are not documented.

ADMET PropertyDescriptionPredicted Value
Absorption
Aqueous SolubilityPredicts the solubility of the compound in water.Data not available
Intestinal Absorption (Human)Predicts the percentage of the compound absorbed through the human intestine.Data not available
Distribution
Plasma Protein Binding (PPB)Predicts the extent to which the compound binds to proteins in blood plasma.Data not available
Metabolism
CYP450 2D6 InhibitionPredicts if the compound is likely to inhibit the CYP2D6 enzyme, a key metabolic enzyme.Data not available
CYP450 3A4 InhibitionPredicts if the compound is likely to inhibit the CYP3A4 enzyme, a key metabolic enzyme.Data not available
Excretion
Total ClearancePredicts the rate at which the compound is removed from the body.Data not available
Toxicity
AMES MutagenicityPredicts the mutagenic potential of the compound.Data not available
hERG InhibitionPredicts the potential for cardiotoxicity through inhibition of the hERG potassium channel.Data not available

Applications in Chemical Biology and Drug Discovery Research

Role as a Versatile Chemical Building Block for Synthesis of Complex Molecules

The true power of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine lies in its capacity as a versatile chemical building block. The iodine atom at the C-3 position and the nucleophilic amine at the C-5 position are ideal functionalities for a variety of chemical transformations, allowing chemists to construct a diverse library of complex derivatives.

The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position. This flexibility is crucial for exploring the structure-activity relationships (SAR) of a potential drug candidate. For instance, similar iodinated heterocycles are prized for their utility in Suzuki-Miyaura reactions to develop potent kinase inhibitors. nih.gov The amine group, meanwhile, can be readily acylated, alkylated, or used in condensation reactions to append different side chains, further expanding the chemical space that can be explored from this single precursor.

The strategic placement of these reactive sites allows for the systematic and modular construction of molecules with tailored properties, a key principle in diversity-oriented synthesis. mdpi.com This approach has been successfully applied to generate libraries of pyrrolopyridine-based compounds for screening against various biological targets. mdpi.comnih.gov

Table 1: Key Coupling Reactions Utilizing the 3-Iodo Moiety

Reaction Name Reagent Type Bond Formed Typical Application in Drug Discovery
Suzuki-Miyaura Coupling Organoboron compounds C-C (Aryl/Alkyl) Introduction of aromatic or aliphatic side chains to probe binding pockets. nih.gov
Heck Coupling Alkenes C-C (Alkene) Formation of vinyl-substituted heterocycles. researchgate.net
Sonogashira Coupling Terminal Alkynes C-C (Alkyne) Creation of rigid linkers or extension of the molecular scaffold.

| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of substituted amino-derivatives. nih.gov |

Development of Chemical Probes for Biological Target Identification and Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in a biological system. The this compound scaffold is well-suited for the development of such probes. nih.gov Azaindole derivatives are frequently used as core structures in medicinal chemistry to discover new bioactive compounds and are valuable as probe compounds in SAR studies. nih.gov

The reactive iodine atom can be leveraged to attach various reporter tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling. By synthesizing a derivative of this compound that binds to a target of interest, and then functionalizing it with a tag, researchers can create a powerful tool for:

Target Engagement: Visualizing where the compound binds within a cell using fluorescence microscopy.

Target Identification: Isolating the protein target from a complex cellular lysate using affinity purification (e.g., biotin-streptavidin).

Mechanism of Action Studies: Covalently labeling the target protein to map the binding site.

This strategy is crucial in the early stages of drug discovery for validating that a potential drug target is responsible for the observed biological effect.

Lead Compound Identification and Optimization in Pre-clinical Medicinal Chemistry Programs

A "lead compound" is a molecule that shows promising biological activity against a therapeutic target and serves as the starting point for a medicinal chemistry program. The pyrrolo[2,3-b]pyridine scaffold is the core of numerous compounds that have entered preclinical and clinical development, particularly as kinase inhibitors. nih.govnih.gov

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of several important cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs). rsc.org In one such study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated, leading to the identification of a lead compound with low nanomolar inhibitory activity against FGFR1, 2, and 3. rsc.org This compound demonstrated the ability to inhibit cancer cell proliferation, migration, and invasion in vitro, marking it as an appealing candidate for further optimization. rsc.org

The this compound structure provides an ideal starting point for such optimization campaigns. Medicinal chemists can systematically replace the iodine with different chemical groups via cross-coupling reactions to improve potency, selectivity, and pharmacokinetic properties, while modifications at the 5-amine position can enhance solubility or modulate interactions with the target protein. This iterative process of synthesis and biological testing is central to transforming a promising lead into a viable drug candidate. nih.gov

Table 2: Examples of Bioactive Pyrrolo[2,3-b]pyridine Derivatives

Compound Class Therapeutic Target Indication Research Finding Reference
1H-pyrrolo[2,3-b]pyridine derivatives Fibroblast Growth Factor Receptor (FGFR) Cancer Identification of a lead compound with potent FGFR1/2/3 inhibitory activity (IC50 values of 7, 9, and 25 nM, respectively). rsc.org
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives Colony-Stimulating Factor 1 Receptor (CSF1R) Cancer, Inflammatory Diseases Synthesis and SAR studies of azaindole analogues as kinase inhibitors. nih.gov

Utility in Elucidating Cellular Signaling Pathways and Enzyme Functions

By developing potent and selective inhibitors for specific enzymes, researchers can use these molecules as tools to dissect complex cellular processes. The inhibition of a particular enzyme with a small molecule allows for the study of the downstream consequences, thereby elucidating the enzyme's role in a given signaling pathway.

The development of kinase inhibitors based on the pyrrolopyridine scaffold is a prime example. rsc.org Kinases are critical nodes in signaling pathways that control cell growth, differentiation, and survival. Abnormal kinase activity is a hallmark of many cancers. By using a selective pyrrolo[2,3-b]pyridine-based inhibitor, researchers can block a specific kinase and observe the effects on downstream signaling proteins and cellular behavior, such as apoptosis or cell cycle arrest. rsc.org

Similarly, inhibitors of epigenetic modifiers, such as the Lysine-Specific Demethylase 1 (LSD1) inhibitors derived from a related pyrrolopyridine scaffold, provide powerful tools to understand the role of histone modifications in gene regulation and disease. nih.gov Using these compounds, scientists can probe the functional consequences of inhibiting LSD1 in cancer cells, helping to unravel the epigenetic mechanisms that drive malignancy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized pyrrolo[2,3-b]pyridine scaffold. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo iodination using N-iodosuccinimide (NIS) in acetone, yielding 5-bromo-3-iodo derivatives . Subsequent amination at the 5-position may involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic substitution. Gold-catalyzed cycloisomerization of alkynylamines (as in pyrrolo[2,3-b]pyridine syntheses) is also a viable precursor strategy .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm regiochemistry. For example, the iodine atom at position 3 and the amine at position 5 produce distinct splitting patterns in aromatic regions. Purity (>95%) should be verified via HPLC with UV detection at 254 nm. InChI and SMILES notations (e.g., from ) can cross-reference computational data .

Advanced Research Questions

Q. What strategies address contradictory regioselectivity in iodination reactions of pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. For instance, N-protection (e.g., tosyl groups) can direct iodination to position 3, as seen in the synthesis of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . Contrast this with AuCl3-catalyzed cycloisomerization, which favors pyrrolo[2,3-b]pyridine formation over other isomers . Troubleshoot competing pathways by varying catalysts (e.g., Pd vs. Au) or protecting groups.

Q. How does the iodine substituent influence the compound’s utility in medicinal chemistry or imaging applications?

  • Methodological Answer : The iodine atom enhances binding specificity in biological targets (e.g., tau tangles in Alzheimer’s PET imaging, as in MK-6240 derivatives ). Its heavy atom effect also aids crystallography studies. To explore structure-activity relationships (SAR), replace iodine with other halogens (e.g., Br, Cl) via cross-coupling and compare pharmacokinetic properties .

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

  • Methodological Answer : Suzuki-Miyaura coupling at position 5 (amine) requires palladium catalysts (e.g., Pd(PPh3)4) with aryl boronic acids in dioxane/water . For dehalogenation or further functionalization, employ CuI/Et3N systems. Note that the iodine atom’s steric bulk may necessitate ligand optimization (e.g., XPhos) to prevent side reactions .

Q. How can researchers mitigate instability of this compound under acidic or oxidative conditions?

  • Methodological Answer : Protect the amine group with tert-butoxycarbonyl (Boc) or acetyl groups during harsh reactions. Storage at room temperature under inert atmosphere (N2/Ar) is recommended, as iodine substituents are prone to photodegradation . Purity assessments should include stability studies via accelerated degradation (e.g., 40°C/75% RH for 48 hours).

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying yields for this compound?

  • Methodological Answer : AuCl3-catalyzed cycloisomerization () typically achieves >70% yields but requires precise temperature control. In contrast, iodination of pre-formed pyrrolo[2,3-b]pyridines ( ) may suffer from competing diiodination or N-alkylation side reactions, reducing yields to 50–60%. Optimize stoichiometry (e.g., 1.1 eq NIS) and monitor reaction progress via TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.